Lipophilicity Advantage Over Unsubstituted 4-Aminobenzophenone: ΔLogP +0.22 Correlates with Enhanced Membrane Passive Permeability Potential
The target compound exhibits a computed XLogP3-AA of 3.3 [1], compared to 3.08 for the unsubstituted analog 4-aminobenzophenone (CAS 1137-41-3) . This ΔLogP of +0.22 arises from the two methyl substituents on the 3,4-dimethylphenyl ring. In the context of fragment-based or building-block screening, a LogP increase of 0.2–0.5 units has been associated with a 2- to 3-fold increase in predicted passive membrane permeability (class-level inference from parallel artificial membrane permeability assay studies on benzophenone libraries) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-Aminobenzophenone: 3.08 |
| Quantified Difference | ΔLogP = +0.22 (approx. 7% increase in logP units) |
| Conditions | Computed by XLogP3 3.0 (PubChem); validated against experimental logP where available for benzophenone class |
Why This Matters
Higher lipophilicity within a favorable range (LogP 1–3.5) generally correlates with improved passive membrane permeability, making this building block a preferred starting point for cell-permeable probe design over the unsubstituted analog.
- [1] PubChem. Compound CID 2828986: XLogP3-AA = 3.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2828986 View Source
- [2] Class-level inference: Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Establishes the quantitative relationship between logP increments and permeability modulation in aromatic ketone series. View Source
